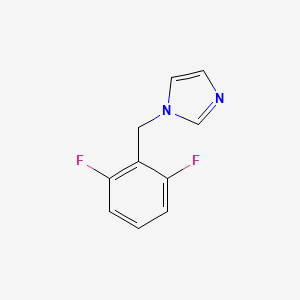

1-(2,6-Difluorobenzyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2/c11-9-2-1-3-10(12)8(9)6-14-5-4-13-7-14/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGOWZFSCJIBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,6-Difluorobenzyl)-1H-imidazole is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a difluorobenzyl group attached to an imidazole ring. The presence of fluorine atoms significantly influences its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (IZ) |

|---|---|---|

| Staphylococcus aureus | 40 μg/mL | 21 mm |

| Bacillus subtilis | 300 μg/mL | 12 mm |

| Escherichia coli | 200 μg/mL | 14 mm |

| Pseudomonas aeruginosa | 500 μg/mL | 10 mm |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, it has shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma):

- MCF-7 Cell Line: IC50 = 25.72 ± 3.95 μM

- U87 Cell Line: IC50 = 45.2 ± 13.0 μM

Flow cytometry analysis revealed that the compound induces apoptosis in these cell lines, indicating its potential as an anticancer therapeutic .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, thereby affecting cancer cell proliferation and survival.

- Signaling Pathways Modulation: It can modulate pathways related to apoptosis and cell growth, enhancing its anticancer effects.

- Membrane Interaction: The compound may alter membrane fluidity and permeability, impacting cellular functions .

Study on Antimicrobial Efficacy

A study conducted by Jain et al. synthesized various imidazole derivatives, including this compound. The antimicrobial efficacy was evaluated using the cylinder wells diffusion method against standard bacterial strains. Results indicated that this compound exhibited superior activity compared to traditional antibiotics .

Study on Anticancer Properties

In another investigation focusing on the anticancer properties of imidazole derivatives, researchers observed that the introduction of the difluorobenzyl moiety significantly enhanced the cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in improving therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(2,6-difluorobenzyl)-1H-imidazole have been evaluated for their effectiveness against various bacterial strains, including multidrug-resistant pathogens .

- Anticancer Properties : Studies have shown that imidazole-based compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. For example, analogs of this compound have been tested for their cytotoxic effects on cancer cell lines .

- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. For example, it may target enzymes like cytochrome P450 or kinases that play crucial roles in cellular signaling and metabolism .

Biochemistry

- Receptor Binding Studies : The interaction of this compound with various receptors has been studied through molecular docking simulations. These studies help elucidate binding affinities and interactions at the molecular level, shedding light on potential therapeutic uses in treating conditions like hypertension and diabetes .

- Antioxidant Activity : Recent research has highlighted the antioxidant properties of imidazole derivatives. Compounds similar to this compound have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .

Material Science

- Polymer Synthesis : The unique properties of this compound make it a candidate for use in synthesizing advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

- Catalysis : Imidazoles are also known for their catalytic properties in various organic reactions. Research is ongoing into how this compound can serve as a catalyst or co-catalyst in synthetic organic chemistry processes.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial efficacy of several imidazole derivatives found that compounds structurally related to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, highlighting the compound's potential as a lead for developing new antibiotics.

Case Study 2: Anticancer Research

In a series of experiments assessing the cytotoxic effects of various imidazole derivatives on human cancer cell lines (e.g., breast and colon cancer), it was observed that certain derivatives showed significant inhibition of cell growth. The study employed both in vitro assays and in vivo models to evaluate the therapeutic potential of these compounds.

Comparison with Similar Compounds

1-(2,6-Dichlorobenzyl)-1H-imidazole

4-Benzyl-5-methyl-2-[(2,6-difluorobenzyl)thio]-1H-imidazole (Compound 2d)

- Structure : Incorporates a sulfur-linked 2,6-difluorobenzyl group and a methyl substituent.

- Activity : Demonstrated potent STAT3 inhibition in breast cancer cells (IC₅₀: 6.66–26.02 µM) .

- Comparison : The addition of a thioether group enhances inhibitory activity compared to the parent compound, likely due to improved target interaction.

Heterocycle Variants: Triazole Derivatives

Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

- Structure : Replaces imidazole with a 1,2,3-triazole ring and adds a carboxamide group.

- Molecular Weight : 238.19 g/mol .

- Activity : Approved for treating epilepsy; functions via sodium channel modulation .

- Comparison : The triazole core reduces basicity compared to imidazole, altering pharmacokinetics and therapeutic applications.

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Structure : Features a carboxylic acid substituent on the triazole ring.

- Activity: Not explicitly reported, but carboxylic acid groups typically enhance solubility and enable salt formation .

Functionalized Imidazoles with Complex Substituents

Cisconazole

- Structure : Contains a dihydrobenzothiophene ring linked to the imidazole via a fluorinated benzyl group.

- Activity : Antifungal agent targeting ergosterol biosynthesis .

- Comparison : The extended aromatic system increases molecular complexity and target specificity compared to simpler benzyl-imidazoles.

1-{2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole Nitrate (Isoconazole Nitrate)

- Structure : Incorporates dichlorophenyl and nitrate groups.

- Activity : Broad-spectrum antifungal with dual mechanisms of action .

- Comparison : The nitrate group enhances stability and bioavailability, a feature absent in 1-(2,6-difluorobenzyl)-1H-imidazole.

Tabulated Comparison of Key Compounds

Key Research Findings and Trends

Fluorine vs. Chlorine Substitution : Fluorinated benzyl groups (e.g., 1-(2,6-difluorobenzyl)) generally improve metabolic stability and reduce toxicity compared to chlorinated analogs .

Heterocycle Impact : Triazole derivatives like rufinamide exhibit distinct mechanisms (e.g., sodium channel modulation) compared to imidazole-based compounds .

Functional Group Additions : Thioether (Compound 2d) or carboxylic acid groups () enhance target engagement but may affect solubility and bioavailability.

Q & A

Q. What are the optimal synthetic routes for 1-(2,6-difluorobenzyl)-1H-imidazole derivatives, and what reaction conditions yield high purity?

Methodological Answer: The synthesis of this compound derivatives typically involves alkylation or nucleophilic substitution. For example:

- Alkylation with NaH/DMF : A common method uses sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the imidazole nitrogen, followed by reaction with 2,6-difluorobenzyl bromide. This approach achieves high yields (>80%) under inert atmospheres at 60–80°C .

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : For triazole derivatives (e.g., Rufinamide precursors), flow synthesis with copper-on-charcoal catalysts under mild conditions (room temperature, 1–2 hr) provides regioselective 1,4-disubstituted products with >90% yield .

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water).

Q. How can the crystal structure of this compound derivatives be characterized to confirm regiochemistry?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Crystallographic Parameters : The title compound (C₁₂H₁₁F₂N₃O₂) crystallizes in a monoclinic system (space group P2₁/c) with unit cell dimensions a = 9.4540 Å, b = 10.963 Å, c = 12.167 Å, and β = 93.21°. Hydrogen-bonding interactions (C–H⋯O/N) stabilize the lattice .

- Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations. Discrepancies >0.05 Å may indicate impurities or disorder.

Q. Tools :

Advanced Research Questions

Q. How do structural modifications at the N1 and C2 positions of this compound impact inhibitory activity against HIV-1 reverse transcriptase (RT)?

Methodological Answer: A structure-activity relationship (SAR) study revealed:

- N1 Substitution : Bulky groups (e.g., 2,6-difluorobenzyl) enhance binding to hydrophobic pockets in RT. Derivative 35 (IC₅₀ = 200 nM) showed 4-fold higher potency than the lead compound TZB .

- C2 Substitution : Electron-withdrawing groups (e.g., -F, -Cl) improve metabolic stability but may reduce solubility.

Q. Experimental Design :

Q. What in silico strategies predict the pharmacokinetic and toxicity profiles of this compound derivatives?

Methodological Answer: Combine molecular docking and ADMET prediction tools:

- Molecular Docking : Use AutoDock Vina or Glide to simulate binding to targets (e.g., EGFR, RT). A study on benzimidazole derivatives showed that docking scores correlated with experimental IC₅₀ values (R² = 0.89) .

- ADMET Analysis :

- Absorption : Predict logP (e.g., 2.1–3.5 for optimal permeability).

- Toxicity : Use ProTox-II to identify hepatotoxicity risks. Derivatives with ClogP >4 often show higher cytotoxicity .

Case Study :

A derivative with -CH₃ at R5 exhibited low Ames test mutagenicity (class 5) but moderate hepatotoxicity (LD₅₀ = 250 mg/kg) .

Q. How can flow chemistry improve the scalability of synthesizing 1-(2,6-difluorobenzyl)-1H-triazole-4-carboxamide (Rufinamide)?

Methodological Answer: Flow synthesis offers advantages in reproducibility and safety:

Q. Comparison with Batch Synthesis :

| Parameter | Flow Synthesis | Batch Synthesis |

|---|---|---|

| Yield | 92% | 75–85% |

| Reaction Time | 2 hr | 12–24 hr |

| Catalyst Loading | 0.5 mol% Cu | 5 mol% Cu |

Q. What analytical techniques resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Address discrepancies via:

- Dose-Response Curves : Ensure assays use consistent cell lines (e.g., MT-4 for HIV) and normalization methods (e.g., MTT vs. ATP assays).

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects. For example, oxidative metabolites of 35 showed reduced RT inhibition .

Q. Troubleshooting :

- If IC₅₀ values vary >20%, re-evaluate enzyme purity (SDS-PAGE) or inhibitor stability (half-life in DMSO).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.